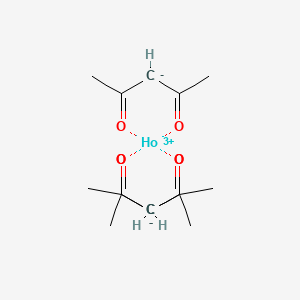
Holmium(3+);pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium(III) 2,4-pentanedionate, also known as holmium(III) acetylacetonate, is a coordination compound with the chemical formula C15H21HoO6. It is a yellow powder that is used in various chemical syntheses and research applications. The compound consists of a holmium ion coordinated to three acetylacetonate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Holmium(III) 2,4-pentanedionate can be synthesized by reacting holmium oxide (Ho2O3) with acetylacetone (2,4-pentanedione) in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination complex. The general reaction is as follows:
Ho2O3+6C5H8O2→2Ho(C5H7O2)3+3H2O
Industrial Production Methods
Industrial production of holmium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium(IV) species, while reduction may produce holmium(II) species. Substitution reactions result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
Holmium(III) 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as luminescent materials and magnetic materials.
Mécanisme D'action
The mechanism of action of holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and participate in redox reactions. The holmium ion can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Holmium(III) 2,4-pentanedionate can be compared with other similar compounds, such as:
- Lanthanum(III) 2,4-pentanedionate
- Cerium(III) 2,4-pentanedionate
- Gadolinium(III) 2,4-pentanedionate
Uniqueness
Holmium(III) 2,4-pentanedionate is unique due to its specific coordination environment and the properties imparted by the holmium ion. It exhibits distinct magnetic and luminescent properties compared to other lanthanide acetylacetonates, making it valuable for specialized applications in materials science and research.
Propriétés
Formule moléculaire |
C15H21HoO6 |
|---|---|
Poids moléculaire |
462.25 g/mol |
Nom IUPAC |
holmium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Ho/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
UEKRGRZSLATUQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


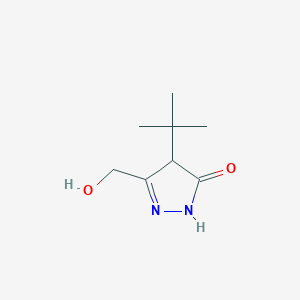
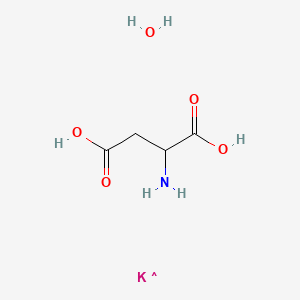
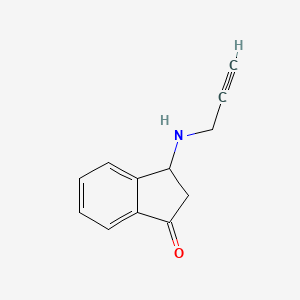

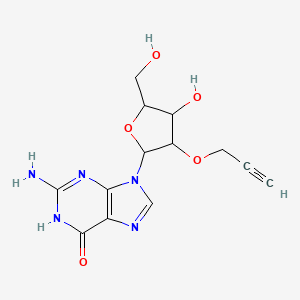
![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
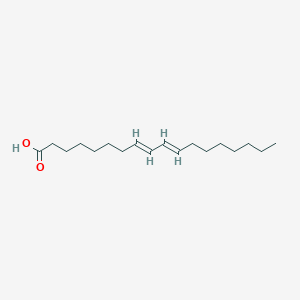
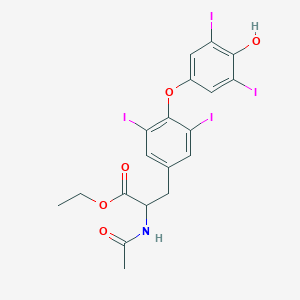

![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)


